molecular formula C27H27BrN2O2 B12149315 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149315
M. Wt: 491.4 g/mol
InChI Key: MNCKKNOJCPHPIY-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a bromine atom, ethoxyphenyl, and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in the synthesis include brominating agents, ethoxyphenyl derivatives, and propan-2-ylphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione: This compound shares some structural similarities but differs in its functional groups and overall structure.

    Other Pyrazolobenzoxazines: Compounds within the same class may have similar core structures but differ in their substituents and functional groups.

Uniqueness

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of bromine, ethoxyphenyl, and propan-2-ylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H27BrN2O2

Molecular Weight

491.4 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O2/c1-4-31-22-12-9-19(10-13-22)24-16-25-23-15-21(28)11-14-26(23)32-27(30(25)29-24)20-7-5-18(6-8-20)17(2)3/h5-15,17,25,27H,4,16H2,1-3H3

InChI Key

MNCKKNOJCPHPIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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